molecular formula C17H16ClN3OS B2405803 3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 332949-95-8

3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2405803
CAS No.: 332949-95-8
M. Wt: 345.85
InChI Key: NOIVXXNMGMLVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic small molecule belonging to the 3-aminothieno[2,3-b]pyridine-2-carboxamide class, a scaffold recognized for its significant potential in pharmaceutical and agrochemical research . Compounds within this family have been identified as key intermediates and bioactive agents, demonstrating a broad spectrum of promising biological activities. In biomedical research, this chemical class is primarily investigated for its neuropharmacological applications. Specific analogues have been reported to act as selective positive allosteric modulators of the muscarinic acetylcholine receptor M4 (M4 PAMs) , presenting a potential therapeutic strategy for the treatment of psychiatric and neurological disorders such as schizophrenia . Beyond neurobiology, thieno[2,3-b]pyridine derivatives exhibit a diverse pharmacological profile, including activity as inhibitors of protein kinases (e.g., PfGSK-3, B-Raf, PKCθ), anti-infective agents (e.g., anti-malarial, anti-prion), and anticancer agents through mechanisms like Hsp90 inhibition . Recent studies also highlight the potent antimicrobial activity of novel thieno[2,3-b]pyridine clubbed thiazole systems against pathogens like S. aureus and E. coli . From a chemistry perspective, the 3-aminothieno[2,3-b]pyridine core is a versatile building block for synthesizing more complex polyheterocyclic systems. It readily undergoes various reactions, including oxidative dimerization to form complex ensembles when treated with hypochlorite agents and condensation with ketones like acetone to yield tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones . This makes it a valuable scaffold for constructing compound libraries in drug discovery and for exploring novel chemical space. In agrochemical research, related compounds have demonstrated herbicide antidote (safener) activity, protecting crops like sunflower against the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-8-4-5-11(7-12(8)18)21-16(22)15-14(19)13-9(2)6-10(3)20-17(13)23-15/h4-7H,19H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVXXNMGMLVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, with the CAS number 332949-92-5, is a compound belonging to the thieno[2,3-b]pyridine class. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C17H16ClN3OSC_{17}H_{16}ClN_{3}OS, with a molecular weight of 345.85 g/mol. Key physical properties include:

  • Boiling Point : 464.3 ± 45.0 °C (predicted)
  • Density : 1.393 ± 0.06 g/cm³ (predicted)
  • pKa : 11.17 ± 0.70 (predicted) .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, compounds from the thieno[2,3-b]pyridine class have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation.

A study evaluating various derivatives found that certain analogs exhibited potent COX-2 inhibitory activity with half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib . Table 1 summarizes the IC50 values for selected compounds:

CompoundIC50 (μmol)Target Enzyme
Celecoxib0.04 ± 0.01COX-2
Compound A0.04 ± 0.09COX-2
Compound B0.05 ± 0.02COX-1

Anticancer Activity

Research has also indicated that thieno[2,3-b]pyridine derivatives may possess anticancer properties. A study involving various substituted pyrimidine derivatives demonstrated significant inhibition of cell proliferation in cancer cell lines . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

In vitro assays showed that these compounds could induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins . Further investigations are necessary to elucidate the specific pathways involved.

Case Studies

  • In Vivo Anti-inflammatory Study : A study conducted on rats using carrageenan-induced paw edema models demonstrated that thieno[2,3-b]pyridine derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs .
  • Antitumor Efficacy : In a separate investigation involving xenograft models of human tumors, treatment with a related thieno[2,3-b]pyridine derivative resulted in marked tumor size reduction and improved survival rates among treated subjects compared to untreated controls .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thieno[2,3-b]pyridine derivatives. Modifications at specific positions on the thieno ring system have been correlated with enhanced biological activity:

  • Electron-donating groups at position 2 have been shown to increase COX-2 inhibition.
  • The presence of halogen substituents enhances lipophilicity and cellular uptake.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of thieno[2,3-b]pyridine compounds, including 3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, have demonstrated significant antibacterial properties. A study highlighted that compounds synthesized through reactions involving this structure showed potent activity against various bacterial strains, including Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainZone of Inhibition (mm)
65aE. coli13 ± 2
65bE. coli15 ± 2

These findings underscore the potential of this compound as a lead structure for developing new antibacterial agents.

Cancer Treatment

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Studies on related thieno[2,3-b]pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of specific substituents can enhance its selectivity and efficacy against cancer cells.

Organic Electronics

The unique electronic properties of thieno[2,3-b]pyridine derivatives make them suitable for applications in organic electronics. Research has demonstrated that these compounds can be utilized as n-type semiconductors in organic field-effect transistors (OFETs). Their ability to form stable thin films and exhibit charge transport capabilities is crucial for developing efficient electronic devices .

Photovoltaics

In the field of photovoltaics, compounds like this compound are being explored as components in organic solar cells. Their light absorption characteristics and energy level alignment with other materials can enhance the efficiency of solar energy conversion .

Case Studies

  • Antibacterial Screening : A series of synthesized thieno[2,3-b]pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The study revealed that modifications to the amino group significantly impacted antibacterial activity, with certain derivatives exhibiting MIC values as low as 6.25 mg/mL against resistant strains .
  • Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that specific modifications to the thieno[2,3-b]pyridine structure led to increased cytotoxicity compared to standard treatments. The compound's mechanism involved disrupting cellular signaling pathways critical for tumor growth .

Chemical Reactions Analysis

General Chemical Reactions

3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative, containing both amide and heterocyclic functionalities, and can undergo several chemical reactions typical of amides and heterocycles. Reactions are often monitored using spectroscopic techniques to confirm product formation and purity, and reaction conditions such as temperature, time, and concentration are optimized for maximum yield.

Reactions with Hypochlorite

Research indicates that 3-aminothieno[2,3-b]pyridine-2-carboxamides can undergo noncatalyzed, regio- and stereoselective hypochlorite oxidation . Depending on the nature of the solvents used, the oxidation proceeds by different mechanistic pathways, leading to different products .

Oxidative Dimerization

When 3-aminothieno[2,3-b]pyridine-2-carboxamides are reacted with aqueous sodium hypochlorite (NaOCl), an unusual oxidative dimerization can occur . This reaction involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds . Neither the pyridine nitrogen nor sulfur atoms are involved in the oxidation .

Two possible mechanistic pathways have been suggested for this oxidative dimerization :

  • Electrophilic Reaction : In the first step, HOCl (or Cl+) reacts as an electrophile with the thienopyridine to afford a resonance-stabilized cation .

  • Parallel Process : A parallel process of deprotonation from the amino group leads to the formation of a neutral radical .

Comparison with Similar Compounds

Structural Comparison

The core structure of thieno[2,3-b]pyridine-2-carboxamide is conserved across analogs, with variations in the N-aryl substituent and methyl/chloro groups significantly influencing pharmacological properties. Key structural analogs include:

Compound Name Substituent on N-Aryl Group Molecular Formula Key Functional Features Reference
3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (KuSaSch100) 4-Chlorophenyl C₂₃H₂₀ClN₃OS Antiplasmodial activity (IC₅₀ = 0.72 µM)
3-Amino-N-(4-fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (KuSaSch101) 4-Fluorophenyl C₂₃H₂₀FN₃OS Enhanced solubility vs. chlorinated analogs
3-Amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 4-Methoxybenzyl C₁₉H₂₀N₃O₂S Muscarinic/GABAB receptor modulation
3-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl C₁₉H₁₈N₃O₃S Antioxidant potential
3-Amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 5-Chloro-2-methoxyphenyl C₁₈H₁₇ClN₃O₂S Discontinued due to stability issues

Key Observations :

  • Chlorinated or fluorinated aryl groups (e.g., 4-chlorophenyl) enhance antiplasmodial activity but reduce solubility .
  • Methoxy or benzodioxole substituents improve receptor binding affinity (e.g., GABAB modulation) .
  • Discontinued compounds (e.g., 5-chloro-2-methoxyphenyl analog) highlight stability challenges in certain derivatives .

Example Protocol (KuSaSch100) :

Starting Material : 4-Phenyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile (16b).

Reaction : Treated with 2-chloro-N-(4-chlorophenyl)acetamide in DMF/KOH, followed by ice-water quenching.

Purification : Column chromatography yields the product (47% yield) .

Modifications :

  • Benzoylation: For receptor-targeted analogs (e.g., ), 3-amino intermediates react with benzoyl chloride in tetrahydrofuran/triethylamine (54% yield) .
  • Antioxidant Derivatives : Thiol-containing intermediates (e.g., ) are synthesized via nucleophilic substitution with antipyrinylthiazoles .

Spectroscopic and Analytical Data

Key Characterization Methods :

NMR Spectroscopy :

  • KuSaSch101: $ ^1H $ NMR (DMSO-d6) δ 2.50 (s, 3H, CH3), 7.12 (d, J = 8.8 Hz, arom.) .
  • Muscarinic ligand (): $ ^1H $ NMR δ 7.93 (d, J = 7.4 Hz, arom.), 10.29 (s, NH) .

Mass Spectrometry: KuSaSch100: [M+H]⁺ calcd. 430.10, found 430.15 . Benzo[d][1,3]dioxole analog: [M+H]⁺ calcd.

HPLC : Purity >95% for most derivatives (e.g., ).

Contradictions :

  • Chlorinated derivatives (e.g., KuSaSch100) show high antiplasmodial activity but poor aqueous solubility , whereas methoxy-substituted analogs (e.g., ) exhibit better CNS bioavailability but lower antiparasitic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using sodium ethoxide in ethanol under reflux conditions. For example, a similar thienopyridine derivative was prepared by suspending intermediates in sodium ethoxide solution, heating under reflux, and recrystallizing from ethanol-dioxane mixtures (yield: 89%) . Multi-step routes involving heterocyclic intermediates (e.g., thioxo-tetrahydrocyclopenta[b]pyridine derivatives) have also been employed, with reactions typically conducted in DMF using potassium hydroxide as a base .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, as demonstrated for analogous thienopyridine carboxamides, which revealed planar fused-ring systems and hydrogen-bonding networks . Complementary techniques include 1^1H/13^{13}C NMR (to verify substituent positions and carboxamide linkages) and IR spectroscopy (to confirm amino and carbonyl groups) .

Q. What biological activities have been reported for this class of thienopyridine carboxamides?

  • Methodological Answer : Thienopyridine derivatives exhibit antiplasmodial activity, with IC50_{50} values reported in the low micromolar range against Plasmodium falciparum strains. For example, analogs like KuSaSch100 showed 47% yield and confirmed bioactivity via standardized parasite viability assays . Anti-inflammatory and antimicrobial activities are also documented for structurally related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Optimize reaction time, temperature, and catalyst loading. For instance, continuous flow reactors and automated synthesis platforms enhance reproducibility for scaled-up production . Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol-dioxane) improves purity, as evidenced by HPLC analysis (>98%) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., parasite strain differences, incubation times). Validate results using orthogonal assays (e.g., lactate dehydrogenase vs. SYBR Green assays for antiplasmodial activity) and ensure compound purity via DSC (melting point analysis) and HPLC (>95% purity thresholds) .

Q. What analytical challenges exist in assessing the stability and degradation products of this compound?

  • Methodological Answer : Thermal stability can be evaluated via differential scanning calorimetry (DSC), with analogs showing stability up to 250°C . Photodegradation studies require controlled UV exposure (e.g., ICH Q1B guidelines) with LC-MS to identify degradation products. Hydrolytic stability should be tested in buffered solutions (pH 1–9) at 37°C .

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., 3-chloro-4-methyl vs. 4-fluoro groups) and the thienopyridine core (e.g., dimethyl vs. cyclopenta-fused rings). Evaluate changes using in vitro assays and molecular docking to predict target binding (e.g., plasmodial enzymes) .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models to estimate logP (lipophilicity), aqueous solubility, and metabolic stability. Molecular dynamics simulations can predict binding affinity to cytochrome P450 enzymes or transporters (e.g., P-glycoprotein). Tools like SwissADME or Schrödinger’s QikProp are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.